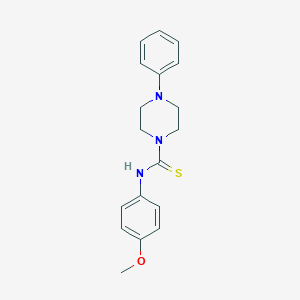

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Description

N-(4-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a heterocyclic compound featuring a piperazine core substituted with a phenyl group at the 4-position and a carbothioamide group linked to a 4-methoxyphenyl moiety. This structure combines aromatic, heterocyclic, and thioamide functionalities, making it a versatile scaffold for pharmacological and materials science applications.

The synthesis typically involves reacting 1-phenylpiperazine with 1-adamantyl isothiocyanate or analogous reagents under basic conditions, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKDOKKDKCCESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-methoxyaniline with 4-phenylpiperazine in the presence of a carbothioamide reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing catalysts and solvents that facilitate the reaction while being environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide, while reduction could produce N-(4-methoxyphenyl)-4-phenylpiperazine .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with carbothioamide precursors. The structural characterization is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, the compound has been characterized by its distinctive NMR signals, which provide insights into its molecular structure .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Studies have shown that it can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for treating resistant bacterial infections . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antinociceptive Effects

Research indicates that this compound possesses notable antinociceptive properties. In experimental models, it has been shown to significantly reduce pain responses in mice during tail-clip and hot-plate tests. This suggests that it may act centrally to modulate pain perception, potentially through interactions with opioid receptors .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features, which allow for interactions with biological targets:

- Antimicrobial Mechanism : The compound's thioamide group is thought to play a crucial role in its antimicrobial activity by forming complexes with metal ions essential for microbial growth.

- Pain Modulation : Its ability to cross the blood-brain barrier suggests a central mechanism for pain relief, possibly involving modulation of neurotransmitter systems or direct action on pain receptors .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biochemical effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide

- Structure : Replaces the 4-methoxyphenyl group with an adamantane moiety.

- Synthesis: Reacting 1-adamantyl isothiocyanate with 1-phenylpiperazine in ethanol .

- Bioactivity :

- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans due to adamantane’s lipophilicity enhancing membrane penetration .

- Hypoglycemic : In vivo studies in diabetic rats showed dose-independent reduction of serum glucose levels, comparable to gliclazide .

N-(4-Methylpyridin-2-yl)-4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbothioamide

- Structure : Features a trifluoromethylphenyl group at the piperazine 4-position and a 4-methylpyridinyl substituent on the thioamide.

- Synthesis : Sodium periodate-mediated oxidation of a carbothioamide precursor in the presence of ammonium hydroxide .

- Bioactivity : The CF₃ group enhances metabolic stability and electron-withdrawing effects, which may improve receptor binding in CNS targets (undisclosed in evidence) .

p-MPPI and p-MPPF (Serotonin-1A Antagonists)

- Structure : Piperazine with a 2'-methoxyphenyl group and ethyl-linked benzamido substituents (iodo or fluoro).

- Bioactivity: Competitive antagonism of 5-HT₁A receptors in vivo, inhibiting hypothermia and forepaw treading induced by 8-OH-DPAT . No partial agonist activity, distinguishing them from buspirone-like compounds .

- Key Difference : The ethyl-benzamido linker and halogen substituents (I/F) optimize receptor affinity and blood-brain barrier penetration, unlike the carbothioamide group in the target compound .

Physicochemical and Crystallographic Comparisons

N-(4-Methoxyphenyl)piperazin-1-ium Benzoate Salts

- Structure : Piperazinium cations paired with substituted benzoate anions (ethoxy, methoxy, hydroxy).

- Crystallography :

- Key Insight : Counterion choice (e.g., benzoate vs. chloride) modulates ionic strength and crystal packing, critical for formulation development .

Pharmacological Analogues

N-(4-Methoxyphenyl) Acetamide Derivatives

- Structure : Replace piperazine-carbothioamide with sulfonylquinazoline-acetamide.

- Bioactivity : Potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines via kinase inhibition .

Biological Activity

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and molecular weight of approximately 318.45 g/mol. Its structure includes a piperazine core, which is known for its versatility in pharmacological applications, and a carbothioamide functional group that enhances its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, it can increase levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.

- Receptor Modulation : This compound may interact with various receptors, including serotonin and dopamine receptors. Such interactions could lead to psychotropic effects, making it a candidate for further research in treating mood disorders.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (breast cancer) | 12.50 | Significant cytotoxicity observed |

| NCI-H460 (lung cancer) | 42.30 | Moderate cytotoxicity |

| Hep-2 (laryngeal) | 3.25 | High cytotoxic potential |

These findings suggest that the compound could be developed as a therapeutic agent for various types of cancer .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism in this area .

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on the MCF7 cell line. The results indicated an IC50 value of 12.50 µM, suggesting significant potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in cancer cells without affecting normal cells significantly .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of this compound, exploring its effects on serotonin and dopamine levels in animal models. The results showed increased levels of these neurotransmitters, supporting its potential use in treating depression and anxiety disorders.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-4-phenylpiperazine | Lacks carbothioamide group | Limited anticancer activity |

| N-(4-methoxyphenyl)-2-phenylpiperazine | Different substitution pattern | Different pharmacological profile |

The presence of the carbothioamide group in this compound contributes significantly to its enhanced biological activities compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide?

The synthesis typically involves multi-step reactions:

- Piperazine ring formation : Reacting 1,2-diamine derivatives with dihaloalkanes under basic conditions (e.g., DBU as a base) to construct the piperazine core .

- Carbothioamide introduction : Coupling the piperazine intermediate with 4-methoxyphenyl isothiocyanate via nucleophilic substitution .

- Purification : Column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity . Key parameters include temperature control (0–80°C), inert atmospheres, and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₀N₃OS: 326.13) .

- X-ray crystallography : Single-crystal analysis (using SHELX software) to resolve 3D structure and hydrogen bonding patterns .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition : Testing against targets like carbonic anhydrase or nitric oxide synthase via spectrophotometric assays (IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using competitive binding protocols .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptotic effects .

Q. What safety protocols should be followed during handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as carbothioamides may release toxic fumes under heat .

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the carbothioamide group?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental assays .

- Solvent effects : PCM models in Gaussian or ORCA to evaluate solvation energy and reaction pathways .

Q. How to optimize reaction conditions for high yield and scalability?

- Continuous flow reactors : Improve mixing efficiency and reduce side reactions compared to batch synthesis .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- DoE (Design of Experiments) : Statistical optimization of variables (pH, temperature) using software like JMP .

Q. How to resolve discrepancies in reported biological activities across studies?

- Meta-analysis : Compare assay conditions (e.g., buffer pH, cell lines) to identify variability sources .

- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed incubation times) .

- Off-target profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .

Q. What advanced crystallographic techniques validate its solid-state structure?

- Single-crystal X-ray diffraction : Refinement with SHELXL (R-factor < 0.05) to confirm bond lengths/angles and hydrogen bonding networks .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) using CrystalExplorer .

- Powder XRD : Match experimental patterns with simulated data to assess phase purity .

Q. How to investigate its metabolic stability for drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.